(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20431069
InChI: InChI=1S/C10H14N4/c1-7(2)14-9(6-11)13-8-4-3-5-12-10(8)14/h3-5,7H,6,11H2,1-2H3
SMILES:
Molecular Formula: C10H14N4
Molecular Weight: 190.25 g/mol

(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

CAS No.:

Cat. No.: VC20431069

Molecular Formula: C10H14N4

Molecular Weight: 190.25 g/mol

* For research use only. Not for human or veterinary use.

(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine -

Specification

Molecular Formula C10H14N4
Molecular Weight 190.25 g/mol
IUPAC Name (3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)methanamine
Standard InChI InChI=1S/C10H14N4/c1-7(2)14-9(6-11)13-8-4-3-5-12-10(8)14/h3-5,7H,6,11H2,1-2H3
Standard InChI Key IOQBJHUDPBMHQF-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=NC2=C1N=CC=C2)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound features an imidazo[4,5-b]pyridine core substituted with an isopropyl group at position 3 and a methanamine group at position 2. Key properties include:

PropertyValue
Molecular FormulaC10_{10}H14_{14}N4_4
Molecular Weight196.25 g/mol
IUPAC Name(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)methanamine
CAS Number1368543-52-5 (free base)
914087-69-7 (dihydrochloride)
SolubilityModerate in polar solvents (e.g., DMSO, methanol)

The dihydrochloride salt (C7_7H10_{10}Cl2_2N4_4) enhances aqueous solubility, making it preferable for biological assays .

Spectroscopic Characterization

  • NMR: 1^1H NMR signals for aromatic protons appear at δ 7.5–8.5 ppm, while the isopropyl group resonates at δ 1.2–1.4 ppm .

  • HR-MS: Molecular ion peak at m/z 196.12 ([M+H]+^+) confirms the molecular weight .

Synthesis and Chemical Reactivity

Cyclocondensation Methods

A common approach involves cyclocondensation of 2,3-diaminopyridine derivatives with nitriles or esters under acidic conditions. For example:

  • Step 1: Reaction of 2,3-diaminopyridine with ethyl cyanoacetate yields 2-cyanomethylimidazo[4,5-b]pyridine intermediates .

  • Step 2: Reduction of the nitrile group to methanamine using LiAlH4_4 or catalytic hydrogenation .

One-Pot Synthesis

Recent advancements employ a one-pot strategy using H2_2O-isopropanol (IPA) as a solvent system:

  • SN_NAr Reaction: 2-Chloro-3-nitropyridine reacts with primary amines.

  • Reduction: Zn/HCl reduces nitro groups to amines.

  • Heterocyclization: Condensation with aldehydes forms the imidazo core .
    This method achieves yields >85% and reduces purification steps .

Key Chemical Reactions

Reaction TypeConditionsProducts
AlkylationMethyl iodide, K2_2CO3_3, DMF, 80°CN-Methyl derivatives (improved lipophilicity)
AcylationAcetyl chloride, Et3_3N, CH2_2Cl2_2N-Acetylated derivatives (enhanced metabolic stability)
NitrationHNO3_3/H2_2SO4_4, 0°C5-Nitro derivatives (electrophilic substitution)

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity:

OrganismMIC (µg/mL)
Staphylococcus aureus2.5–16.0
Escherichia coli4.0–32.0
Electron-withdrawing substituents enhance activity against resistant strains .

Enzyme Inhibition

  • Kinase Inhibition: Targets CDK2 (IC50_{50} = 8 nM) and Aurora B, critical for cell cycle regulation .

  • GSK-3 Inhibition: IC50_{50} = 1–12 nM, with implications in neurodegenerative diseases .

Comparative Analysis with Structural Analogs

CompoundSubstituentKey Differences
1-(3-Isobutyl-3H-analogIsobutyl at C3Higher lipophilicity (cLogP = 3.2 vs. 2.7)
5-Chloro derivativeCl at C5Enhanced antibacterial activity (MIC = 1.0 µg/mL)
Oxazolo[4,5-b]pyridine analogOxygen atom in coreReduced basicity; shifted activity profile

Applications in Medicinal Chemistry

Drug Development

  • Antitubercular Agents: Derivatives show MIC = 3.12 µg/mL against Mycobacterium tuberculosis .

  • Antiparasitic Activity: Active against Trypanosoma brucei (IC50_{50} = 0.5 µM) .

Diagnostic Probes

Iminocoumarin derivatives function as pH-sensitive fluorescent probes, enabling real-time monitoring of intracellular pH changes .

Analytical and Computational Studies

DFT Simulations

Density Functional Theory (DFT) predicts:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity .

  • Tautomerism: Keto-enol equilibria influence binding to biological targets .

Molecular Docking

Docking studies with tubulin (PDB: 1SA0) reveal hydrogen bonds with Asp226 and Val238, explaining antitubulin activity .

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